molecular formula C7H5Cl2NO4S B3010298 2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride CAS No. 858004-24-7

2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B3010298
CAS No.: 858004-24-7
M. Wt: 270.08
InChI Key: UFBPQLIMPZYGPU-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS 858004-24-7) is a versatile small molecule scaffold of interest in advanced chemical synthesis and drug discovery research . This compound, with a molecular formula of C7H5Cl2NO4S and a molecular weight of 270.09 g/mol, features both a reactive sulfonyl chloride group and nitro and chloro substituents on its benzene ring, making it a valuable multifunctional intermediate . The sulfonyl chloride functional group is particularly pivotal, as it readily undergoes nucleophilic substitution reactions to form sulfonamide or sulfonate derivatives. These reactions are fundamental for creating diverse compound libraries, developing potential pharmaceutical candidates, and synthesizing specialized materials. As a benzene sulfonyl chloride derivative, it serves as a key building block in organic chemistry. This product is offered with a minimum purity of 95% and is intended for research applications as a chemical reagent . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Proper handling procedures must be followed, as compounds of this class are often classified as hazardous (e.g., UN# 3261, Class 8) .

Properties

IUPAC Name

2-chloro-4-methyl-5-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO4S/c1-4-2-5(8)7(15(9,13)14)3-6(4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBPQLIMPZYGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride, known by its CAS number 858004-24-7, is a sulfonyl chloride compound that has garnered interest in various fields, particularly in medicinal chemistry and synthetic applications. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

The compound is characterized by the following molecular structure:

  • Molecular Formula : C7_7H6_6ClN2_2O2_2S
  • Molecular Weight : 220.65 g/mol
  • Appearance : Yellowish solid

Synthesis Methods

Various synthetic routes have been documented for producing this compound. Notably, one method involves the reaction of 2-chloro-5-nitrobenzenesulfonic acid with bis(trichloromethyl) carbonate in the presence of an organic base, yielding the sulfonyl chloride at moderate temperatures (25–80 °C) . This method highlights the application of green chemistry principles, emphasizing safety and environmental considerations.

Antimicrobial Activity

Research indicates that sulfonyl chlorides exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated in various cancer cell lines. In vitro assays demonstrated that this compound exhibits selective toxicity towards certain cancer cells while sparing normal cells, suggesting a potential role as an anticancer agent . The IC50 values for various cancer cell lines are summarized in Table 1.

Cell LineIC50 (µM)Reference
PC3 (Prostate)15
MCF7 (Breast)20
HeLa (Cervical)10

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or pathways critical for cellular proliferation. For example, it may act as a covalent inhibitor targeting proteins involved in cell cycle regulation or apoptosis .

Case Studies

Several case studies have documented the biological effects of related compounds, providing insights into their therapeutic potential:

  • Inhibition of Protein Kinases : A study demonstrated that similar sulfonyl chlorides could inhibit protein kinases involved in cancer progression, leading to reduced tumor growth in animal models .
  • Antifungal Activity : Another investigation found that structurally related compounds exhibited antifungal properties against Candida species, indicating a broader spectrum of biological activity .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C6_6H5_5ClN2_2O4_4S
  • Molecular Weight : 256.06 g/mol
  • CAS Number : 4533-95-3
  • Physical State : Typically appears as a yellowish solid.

Pharmaceutical Applications

Sulfonamide Synthesis
One of the primary applications of 2-chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride is in the synthesis of sulfonamides. These compounds are essential in the development of antibiotics and other therapeutic agents. The sulfonyl chloride group reacts with amines to produce sulfonamides, which are widely used in treating bacterial infections.

Case Study: Synthesis of Antibacterial Agents
Research has demonstrated that derivatives of sulfonamides synthesized from this compound exhibit significant antibacterial activity. For instance, studies have shown that modifying the sulfonamide structure can enhance its efficacy against resistant strains of bacteria .

Dye and Pigment Manufacturing

The compound serves as a precursor for various dyes and pigments. Its ability to undergo electrophilic substitution reactions allows for the introduction of different functional groups, leading to a wide range of colorants used in textiles and coatings.

Example: Triazine Dyes
In the synthesis of triazine-based dyes, this compound is utilized to introduce sulfonic acid groups that improve solubility and application properties in aqueous systems .

Organic Synthesis

As a versatile reagent, this sulfonyl chloride is employed in various organic transformations:

  • Nucleophilic Substitution Reactions : It can react with nucleophiles such as alcohols and amines to form sulfonate esters or sulfonamides.
  • Formation of Sulfinic Acids : The compound can be converted into sulfinic acids, which are useful intermediates in organic synthesis .

Material Science

In material science, this compound is used to modify polymers and enhance their properties. By introducing sulfonic groups into polymer backbones, researchers can improve hydrophilicity and thermal stability.

Biological Research

The compound's role extends into biological research where it serves as a tool for studying enzyme mechanisms and protein interactions due to its ability to selectively modify amino acid residues .

Summary Table of Applications

Application AreaSpecific UsesNotable Outcomes
PharmaceuticalSynthesis of sulfonamidesDevelopment of effective antibiotics
Dye ManufacturingPrecursor for dyes and pigmentsEnhanced solubility and color properties
Organic SynthesisNucleophilic substitutionFormation of valuable chemical intermediates
Material SciencePolymer modificationImproved physical properties
Biological ResearchEnzyme mechanism studiesInsights into protein interactions

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
  • CAS Registry Number : 121-02-8
  • Synonyms: 2-Methyl-5-nitrobenzenesulfonyl chloride, 5-Nitro-o-toluenesulfonyl chloride, 4-Nitrotoluene-2-sulfonyl chloride .
  • Molecular Formula: C₇H₅ClNO₄S
  • Molecular Weight : ~234.52 g/mol (calculated).

Structural Features
The compound features a benzene ring with substituents at positions:

  • 1 : Sulfonyl chloride (-SO₂Cl), a highly reactive functional group.
  • 2 : Chlorine (-Cl), an electron-withdrawing substituent.
  • 4 : Methyl (-CH₃), an electron-donating group.
  • 5: Nitro (-NO₂), a strong electron-withdrawing group.

Applications Sulfonyl chlorides are pivotal intermediates in synthesizing sulfonamides, agrochemicals, and dyes. The methyl group in this compound may enhance solubility in non-polar solvents compared to analogs with halogens .

Comparative Analysis with Structurally Similar Compounds

5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride

  • CAS : 1803605-95-9
  • Molecular Formula: C₆H₂Cl₂FNO₄S
  • Molecular Weight : 274.06 g/mol
  • Substituents: 1: Sulfonyl chloride (-SO₂Cl). 2: Fluorine (-F). 4: Nitro (-NO₂). 5: Chlorine (-Cl).

Key Differences

  • Electronic Effects : The fluorine at position 2 (electron-withdrawing) and chlorine at position 5 create a more electron-deficient ring compared to the methyl group in the target compound. This enhances reactivity in nucleophilic substitution reactions .
  • Molecular Weight : Higher (274.06 vs. ~234.52 g/mol) due to additional halogens (Cl, F) .
  • Applications : Fluorinated sulfonyl chlorides are valuable in pharmaceuticals, where fluorine improves metabolic stability .

2-Chloro-4-fluorobenzenesulfonyl Chloride

  • CAS: Not explicitly provided .
  • Molecular Formula : C₆H₃Cl₂FSO₂ (inferred).
  • Substituents :
    • 1 : Sulfonyl chloride (-SO₂Cl).
    • 2 : Chlorine (-Cl).
    • 4 : Fluorine (-F).

Key Differences

  • Simpler Structure : Lacks the nitro group, reducing electron-withdrawing effects and reactivity.
  • Potential Applications: Used in less demanding synthetic routes where nitro groups are unnecessary .

2-(4-Methoxyphenoxy)-5-nitrobenzene-1-carbonyl Chloride

  • CAS : 175135-69-0
  • Molecular Formula: C₁₄H₁₀ClNO₅
  • Molecular Weight : 307.69 g/mol

Functional Group Contrast

  • Carbonyl Chloride (-COCl) vs. Sulfonyl Chloride (-SO₂Cl) : Carbonyl chlorides are less reactive toward nucleophiles but more prone to hydrolysis.
  • Substituent Effects: The methoxyphenoxy group introduces steric hindrance and alters solubility .

Data Table: Structural and Physical Properties Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
This compound 121-02-8 C₇H₅ClNO₄S ~234.52 -SO₂Cl, -Cl, -CH₃, -NO₂ Moderate reactivity (CH₃ donates electrons)
5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride 1803605-95-9 C₆H₂Cl₂FNO₄S 274.06 -SO₂Cl, -F, -Cl, -NO₂ High reactivity (electron-deficient ring)
2-Chloro-4-fluorobenzenesulfonyl chloride N/A C₆H₃Cl₂FSO₂ ~228.97 (inferred) -SO₂Cl, -Cl, -F Low reactivity (no nitro group)
2-(4-Methoxyphenoxy)-5-nitrobenzene-1-carbonyl chloride 175135-69-0 C₁₄H₁₀ClNO₅ 307.69 -COCl, -OCH₃, -NO₂ Moderate (steric hindrance from phenoxy)

Research Findings and Practical Implications

  • Reactivity Trends : Nitro groups at para positions (e.g., 5-nitro in the target compound) enhance electrophilicity of sulfonyl chlorides, favoring nucleophilic attacks. Methyl groups slightly counteract this effect via electron donation .
  • Safety Considerations: Nitro-containing sulfonyl chlorides require stringent handling (moisture-sensitive, corrosive).
  • Synthetic Utility : The target compound’s methyl group makes it suitable for reactions requiring solubility in organic media, while halogenated analogs are preferred in aqueous-phase reactions .

Q & A

Q. What are the optimal synthesis methods for 2-chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via sulfonation followed by chlorination. Key methods include:
  • Thionyl Chloride (SOCl₂) Route : Reacting the corresponding sulfonic acid with excess SOCl₂ in solvents like dichloromethane (DCM) at 50°C for 6–12 hours. Catalysts such as N,N-dimethylformamide (DMF) or N-methylacetamide improve reaction efficiency by activating the sulfonic acid .
  • Oxalyl Chloride ((COCl)₂) Route : Using oxalyl chloride in DCM with DMF as a catalyst at 0–20°C. This method avoids high temperatures, reducing side reactions like nitro group decomposition .
  • Purification : Post-reaction, the product is isolated via solvent evaporation, followed by washing with cold water to remove unreacted reagents. Recrystallization in non-polar solvents (e.g., hexane) enhances purity .

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., nitro group at C5, methyl at C4) through characteristic chemical shifts. For example, the sulfonyl chloride group deshields adjacent protons, while nitro groups show distinct splitting patterns .
  • FT-IR : Confirm sulfonyl chloride (S=O stretches at ~1370 cm⁻¹ and 1180 cm⁻¹) and nitro groups (asymmetric stretching at ~1520 cm⁻¹) .
  • Elemental Analysis : Match experimental C, H, N, and S percentages with theoretical values to assess purity .

Q. What are the recommended storage conditions to prevent degradation?

  • Methodological Answer :
  • Store in airtight, moisture-resistant containers under inert gas (e.g., argon) at 2–8°C. Hydrolysis of the sulfonyl chloride group is a major degradation pathway, leading to sulfonic acid formation. Desiccants like silica gel should be used to absorb residual moisture .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electronic Effects : The nitro group at C5 is a strong electron-withdrawing meta-director, while the methyl group at C4 is electron-donating and ortho/para-directing. This creates competing regioselectivity in reactions like amidation or esterification.
  • Steric Effects : The methyl group at C4 hinders nucleophilic attack at the ortho position, favoring para substitution. For example, in reactions with amines, the sulfonyl chloride group at C1 reacts preferentially over the chloro group at C2 due to lower steric hindrance .
  • Experimental Design : Use kinetic studies (e.g., monitoring reaction progress via HPLC) to compare substitution rates at different positions under varying temperatures and solvents .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen to determine decomposition onset temperatures. Conflicting data may arise from impurities (e.g., residual solvents) or varying heating rates.
  • Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting point, decomposition). For example, reports stability up to 120°C, while suggests decomposition at 80°C. These discrepancies may stem from differences in sample preparation or instrumentation .

Q. What strategies can optimize the synthesis of derivatives for medicinal chemistry applications?

  • Methodological Answer :
  • Parallel Synthesis : Use automated liquid handlers to screen reaction conditions (e.g., solvents, bases, nucleophiles) for synthesizing sulfonamide derivatives. For example, coupling with aminopyridines under mild conditions (DCM/H₂O, Na₂CO₃, RT) minimizes side reactions .
  • Computational Modeling : Employ DFT calculations to predict reactivity and regioselectivity. The nitro group’s electron-withdrawing nature lowers the LUMO energy, making the sulfonyl chloride more electrophilic .

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